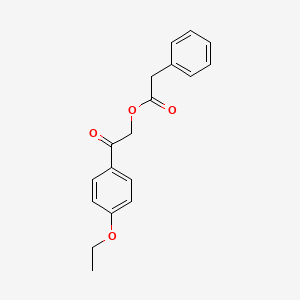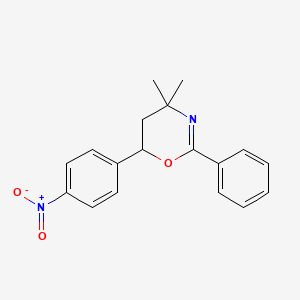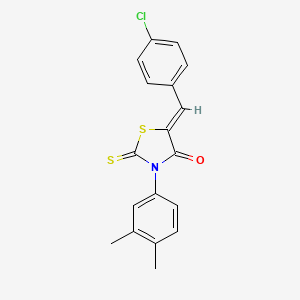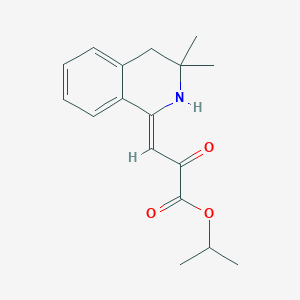
6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune function. CP-690,550 has shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mechanism of Action
CP-690,550 selectively targets 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, which is predominantly expressed in immune cells. By inhibiting 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, CP-690,550 reduces the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interferon-gamma. This leads to a reduction in the activation and proliferation of immune cells, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the symptoms of autoimmune diseases, such as joint pain and inflammation in patients with rheumatoid arthritis. It has also been shown to improve skin lesions in patients with psoriasis. Additionally, CP-690,550 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
One advantage of CP-690,550 is its high selectivity for 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, which reduces the risk of off-target effects. However, its potency and selectivity may also pose a limitation, as it may require higher doses to achieve therapeutic effects. Additionally, the use of CP-690,550 may be limited by the potential for immunosuppression, which can increase the risk of infections.
Future Directions
Future research on CP-690,550 may focus on its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further studies may investigate the optimal dosing and administration of CP-690,550 to maximize its therapeutic effects while minimizing the risk of adverse effects. Finally, research may also explore the potential for combination therapy with other immunomodulatory agents to enhance the efficacy of CP-690,550.
Synthesis Methods
CP-690,550 can be synthesized through a multi-step process that involves the condensation of 2-amino-5-chlorobenzoic acid with piperidine-4-sulfonyl chloride, followed by cyclization with phosgene. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to effectively inhibit 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one activity, leading to a reduction in the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
6-chloro-7-piperidin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c14-9-6-10-11(20-8-13(17)15-10)7-12(9)21(18,19)16-4-2-1-3-5-16/h6-7H,1-5,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFJWFBRPFVCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)OCC(=O)N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)

![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B4963435.png)

![2-propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4963451.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B4963461.png)
![1-({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B4963468.png)


![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4963484.png)